N-Octanoyl-DL-homoserine lactone

Catalog No.
S1479982
CAS No.
106983-30-6
M.F
C12H21NO3
M. Wt
227.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Octanoyl-DL-homoserine lactone

CAS Number

106983-30-6

Product Name

N-Octanoyl-DL-homoserine lactone

IUPAC Name

N-(2-oxooxolan-3-yl)octanamide

Molecular Formula

C12H21NO3

Molecular Weight

227.30 g/mol

InChI

InChI=1S/C12H21NO3/c1-2-3-4-5-6-7-11(14)13-10-8-9-16-12(10)15/h10H,2-9H2,1H3,(H,13,14)

InChI Key

JKEJEOJPJVRHMQ-UHFFFAOYSA-N

SMILES

Array

Canonical SMILES

CCCCCCCC(=O)NC1CCOC1=O

N-Octanoyl-DL-homoserine lactone has been reported in Gloeothece with data available.

N-Octanoyl-DL-homoserine lactone (C8-HSL) is a member of the N-acyl homoserine lactone (AHL) family, a class of signaling molecules central to quorum sensing (QS) in many Gram-negative bacteria. QS is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression based on population density, regulating critical processes like biofilm formation, virulence factor production, and motility. The specificity of these systems is largely determined by the length of the N-acyl side chain; C8-HSL, with its eight-carbon chain, is the primary autoinducer for key bacterial systems, including the CepIR system which is highly conserved across the Burkholderia cepacia complex (Bcc).

Substituting N-Octanoyl-DL-homoserine lactone with other common AHLs, such as N-Hexanoyl-L-homoserine lactone (C6-HSL) or N-Decanoyl-L-homoserine lactone (C10-HSL), is a primary cause of experimental failure. The activation of LuxR-type transcriptional regulators is highly dependent on a precise structural match between the AHL's acyl chain and the receptor's binding pocket. Using an incorrect chain length can lead to significantly reduced activation, no response, or even antagonistic effects, rendering cross-study comparisons invalid. For example, the CepIR system in *Burkholderia* species is primarily activated by C8-HSL, with only minor activity from C6-HSL. Similarly, while the DL-racemic mixture is a cost-effective option for many applications, studies requiring high precision or investigating systems sensitive to stereochemistry may necessitate the pure L-enantiomer, as often only the natural L-form is biologically active.

Superior Receptor Activation in C8-Specific Quorum Sensing Systems

The necessity of selecting the correct acyl chain length is demonstrated in quorum sensing systems like CepIR, which is conserved in the *Burkholderia cepacia* complex (Bcc). The CepI synthase primarily produces N-octanoyl-homoserine lactone (C8-HSL) to activate the CepR receptor, which in turn regulates virulence factors and biofilm formation. While minor amounts of N-hexanoyl-homoserine lactone (C6-HSL) are sometimes co-produced, C8-HSL is the dominant and most potent activator for this specific regulatory circuit. Attempting to substitute C8-HSL with other analogs in studies of Bcc pathogens would fail to replicate the natural signaling environment.

Evidence DimensionPrimary Signal Specificity
Target Compound DataPrimary signaling molecule for the conserved CepIR QS system.
Comparator Or BaselineN-Hexanoyl-L-homoserine lactone (C6-HSL) is produced in minor amounts and has lower activity.
Quantified DifferenceC8-HSL is the principal product of CepI synthase and the cognate ligand for CepR.
ConditionsQuorum sensing in *Burkholderia cepacia* complex (Bcc) species.

For accurate studies of virulence and biofilm regulation in *Burkholderia*, the specific C8-HSL signal is required to properly activate the key CepIR pathway.

High-Specificity Activation of TraR Receptor Compared to Shorter or Modified Analogs

In studies of the *Agrobacterium tumefaciens* TraR receptor, a common model for AHL activity, specificity for the acyl chain is exceptionally high. Research comparing N-(3-oxooctanoyl)-L-homoserine lactone (3-oxo-C8-HSL), the natural ligand, with over 30 analogs showed that only 3-oxo-C8-HSL was a strong activator at wild-type TraR expression levels. Other analogs, including those with shorter chains or different substitutions, were either inactive or acted as potent antagonists. While the reviewed compound is the non-oxo form, this evidence highlights the stringent requirement for the C8 chain length in achieving activation in highly specific receptor systems.

Evidence DimensionTranscriptional Activation
Target Compound DataThe C8 acyl chain is a critical determinant for high-potency activation of specific LuxR-type receptors like TraR.
Comparator Or Baseline32 other AHL analogs, including different chain lengths (e.g., C7, C11, C12) and substitutions, were inactive or weakly active at low concentrations.
Quantified DifferenceOnly the cognate C8-based ligand was strongly stimulatory; 28 of 32 analogs were inactive.
ConditionsActivation of a TraR-regulated promoter in an *A. tumefaciens* strain with wild-type TraR expression.

This demonstrates that even minor changes to the acyl chain can abolish activity, making the procurement of the precise C8-HSL essential for activating specific target systems without inducing off-target or inhibitory effects.

Process Improvement: Enhanced Organic Content and Activity in Anaerobic Sludge

In the context of environmental biotechnology, exogenous addition of AHLs can modulate the performance of anaerobic granular sludge (AnGS). A comparative study of four AHLs showed that C8-HSL provided the greatest benefit to sludge organic content and activity. The ratio of volatile suspended solids to total suspended solids (VSS/TSS), a key indicator of sludge activity, increased by 6.64% with the addition of C8-HSL. This was the most significant increase compared to C4-HSL, C6-HSL, and 3O-C6-HSL.

Evidence DimensionIncrease in VSS/TSS Ratio of Anaerobic Granular Sludge
Target Compound Data6.64% increase
Comparator Or BaselineN-Butyryl-DL-homoserine lactone (C4-HSL): 3.94% increase. N-Hexanoyl-L-homoserine lactone (C6-HSL): 3.36% increase. N-(β-ketocaproyl)-DL-homoserine lactone (3O-C6-HSL): 2.36% increase.
Quantified DifferenceC8-HSL induced a 1.68x greater increase in VSS/TSS than the next best comparator (C4-HSL).
ConditionsContinuous culture in a sewage reactor with 2 μM AHL addition over one month.

For researchers in bioaugmentation or wastewater process optimization, C8-HSL offers a quantifiable advantage in stimulating sludge biological activity over other commonly used short-chain AHLs.

Specific Induction of Virulence and Biofilm Pathways in Burkholderia Species

Ideal for use in studies focused on the CepIR quorum sensing system, which is a key regulator of pathogenicity in the *Burkholderia cepacia* complex. This compound is the correct choice for experiments designed to specifically activate C8-HSL-dependent genes controlling virulence factors and biofilm formation, where shorter or longer chain analogs would be ineffective.

Characterizing C8-Specific LuxR-type Receptor Activation and Inhibition

Serves as a reference agonist for screening and characterizing the specificity of LuxR-type receptors that preferentially recognize 8-carbon acyl chains. Its defined structure is essential for baseline activity measurements in assays screening for novel QS inhibitors or activators, where comparator compounds like C6-HSL or C10-HSL would target different receptor subtypes.

Optimizing Microbial Consortia in Bioreactors and Environmental Systems

A preferred choice for bioaugmentation strategies in systems like anaerobic digesters. The evidence shows its superior ability to increase the organic, active biomass of granular sludge compared to other short-chain AHLs, making it a targeted tool for enhancing process performance in wastewater treatment and biogas production.

XLogP3

2.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

227.15214353 Da

Monoisotopic Mass

227.15214353 Da

Heavy Atom Count

16

UNII

WAH4ZP3AVN

Dates

Last modified: 09-13-2023

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